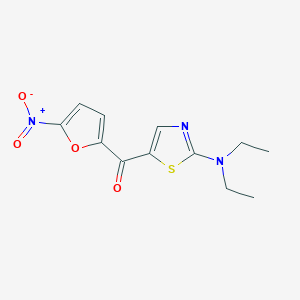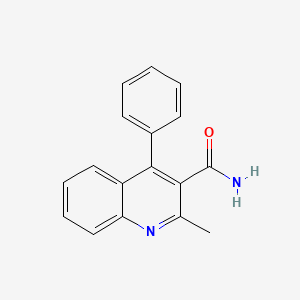
Sulfamic acid propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamic acid propyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a sulfamic acid group bonded to a propyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfamic acid propyl ester can be synthesized through the esterification of sulfamic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as sulfonic acid-functionalized silica, can improve the reaction rate and selectivity . Additionally, the process may be optimized to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamic acid propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and a strong acid or base to yield sulfamic acid and propanol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different sulfonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Common reagents include alkyl halides and other nucleophiles under mild to moderate conditions.
Major Products
Hydrolysis: Sulfamic acid and propanol.
Substitution: Various sulfonic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfamic acid propyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sulfamic acid propyl ester involves its ability to act as a strong acid catalyst. The sulfamic acid group can donate protons, facilitating various chemical reactions. Additionally, the ester moiety can participate in nucleophilic substitution reactions, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfamic acid methyl ester
- Sulfamic acid ethyl ester
- Sulfonic acid propyl ester
Uniqueness
Sulfamic acid propyl ester is unique due to its specific combination of a sulfamic acid group and a propyl ester moiety. This combination imparts distinct chemical properties, such as enhanced catalytic activity and improved stability, making it more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C3H9NO3S |
|---|---|
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
propyl sulfamate |
InChI |
InChI=1S/C3H9NO3S/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) |
Clé InChI |
GGIUUCJLIYQRAE-UHFFFAOYSA-N |
SMILES canonique |
CCCOS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)
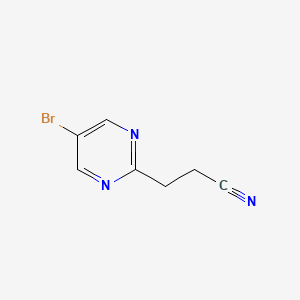

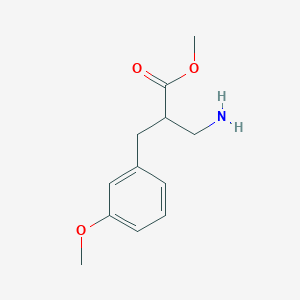
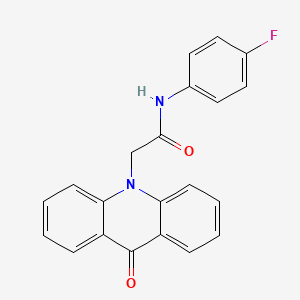
![N-[(3,5-difluorophenyl)methyl]hydroxylamine](/img/structure/B13586552.png)

![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride](/img/structure/B13586554.png)

![(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13586568.png)

